molecular formula C20H19N3O3S B11456905 3-allyl-N-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-allyl-N-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11456905
M. Wt: 381.4 g/mol
InChI Key: CDJQSAXQXJOHTJ-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Prop-2-en-1-yl Group: This step typically involves alkylation reactions using allyl halides.

    Incorporation of the Sulfanylidene Group: This can be done through thiolation reactions using sulfur-containing reagents.

    Attachment of the 4-Ethoxyphenyl Group: This step often involves nucleophilic substitution reactions using ethoxyphenyl halides.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(4-ETHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(4-ETHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H19N3O3S/c1-3-11-23-19(25)16-10-5-13(12-17(16)22-20(23)27)18(24)21-14-6-8-15(9-7-14)26-4-2/h3,5-10,12H,1,4,11H2,2H3,(H,21,24)(H,22,27)

InChI Key

CDJQSAXQXJOHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC=C

Origin of Product

United States

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